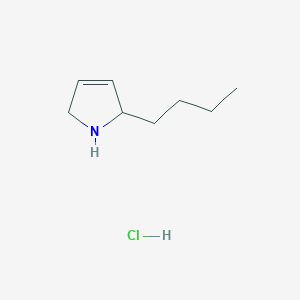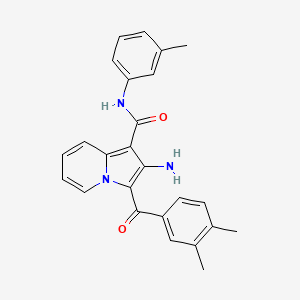![molecular formula C22H21ClN2OS B2656238 (3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone CAS No. 1223848-34-7](/img/structure/B2656238.png)
(3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a chlorophenyl group, a thioxo group, a diazaspiro group, and a dimethylphenyl group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the diazaspiro group, which indicates a spirocyclic structure. Spirocyclic compounds are those in which two rings share a single atom. The thioxo group indicates the presence of a sulfur atom double-bonded to an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the thioxo group could potentially be reduced .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
(3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone is involved in various chemical synthesis processes and reactions. For example, it is used in the preparation of cyclopropenone oximes and their subsequent reaction with isocyanates to yield diazaspiro[2.3]hexenones (Yoshida et al., 1988). Such reactions are significant in the synthesis of complex organic compounds and have applications in medicinal chemistry.
Molecular Diversity and Structural Studies
The compound also plays a role in molecular diversity studies. For instance, it is used in the creation of various molecular structures, such as the formation of 7,9-diazaspiro[4.5]dec-1-enes, showcasing its utility in the exploration of new molecular frameworks (Han et al., 2020). Additionally, spectroscopic studies, such as FT-IR, Raman, and NMR, have been conducted on similar compounds to understand their molecular structure and properties, which are crucial for their application in various scientific fields (Arasu et al., 2019).
Antimicrobial and Anticancer Research
This compound and its derivatives have been explored for their potential antimicrobial and anticancer activities. The synthesis of novel compounds derived from this chemical has shown promising results against various microbial strains and cancer cell lines, indicating its potential in the development of new therapeutic agents (Hafez et al., 2016).
Photophysical Studies
Photophysical studies involving diazaspiro compounds related to this chemical have been conducted to understand their solvent effects and electronic properties. These studies are important for the application of these compounds in fields like photochemistry and materials science (Aggarwal & Khurana, 2015).
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-14-5-6-17(13-15(14)2)20(26)25-21(27)19(16-7-9-18(23)10-8-16)24-22(25)11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUWKNBKIKRZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2656156.png)
![ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656158.png)


![5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2656166.png)



![4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2656171.png)
![3-(4-chlorobenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2656172.png)



